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Compound of Interest

Compound Name: Methyl 2-heptenoate

Cat. No.: B3052130

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (E)-hept-2-enoate is an organic compound classified as an a,3-unsaturated ester. Its
structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group,
makes it a versatile synthon in organic chemistry and a molecule of interest for various
applications, including fragrance, flavor, and potentially as a building block in the synthesis of
more complex biologically active molecules. This guide provides a comprehensive overview of
its chemical and physical properties, synthesis, analytical characterization, and potential
applications.

Chemical Identity and Structural Formula

The structural formula of methyl (E)-hept-2-enoate is presented below. The "(E)" designation
indicates that the higher priority groups on the double-bonded carbons (the butyl group and the
ester group) are on opposite sides of the double bond, resulting in a trans configuration.

Structural Formula:
Key Identifiers:
e IUPAC Name: methyl (E)-hept-2-enoate[1]

¢ Synonyms: methyl (2E)-hept-2-enoate, methyl trans-2-heptenoate[1]
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e Molecular Formula: CsH1402[1]

e Molecular Weight: 142.20 g/mol [1]

« CAS Numbers: 38693-91-3, 22104-69-4[1][2]

« SMILES: CCCC/C=C/C(=0)OC[1]

« INChl: InChI=1S/C8H1402/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+[1]

Physicochemical Properties

The physicochemical properties of methyl (E)-hept-2-enoate are summarized in the table
below. These properties are crucial for its handling, purification, and use in various
experimental setups.

Property Value Source
Physical State Liquid Inferred
Boiling Point 194-195 °C (for ethyl ester) Analogous Compound[3]

_ 0.885-0.891 g/cm® @ 25°C (for
Density Analogous Compound[3]
ethyl ester)

) 1.435-1.441 @ 20°C (for ethyl
Refractive Index ter) Analogous Compound[3]
ester

Solubility Soluble in alcohol [3]

480.5 mg/L @ 25 °C

Water Solubility (estimated)
estimate

logP (o/w) 2.5 (Computed) [1]

Note: Experimental data for the boiling point, density, and refractive index of methyl (E)-hept-2-
enoate are not readily available. The provided values are for the corresponding ethyl ester,
ethyl (E)-hept-2-enoate, and can be considered as close estimates.

Experimental Protocols
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Synthesis of Methyl (E)-hept-2-enoate

Methyl (E)-hept-2-enoate can be synthesized through several established methods in organic
chemistry. Two common and effective routes are the Wittig reaction and the Fischer
esterification.

The Wittig reaction is a highly versatile method for the stereoselective synthesis of alkenes. For
the preparation of methyl (E)-hept-2-enoate, a stabilized phosphorus ylide is reacted with
pentanal. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Experimental Protocol (General):
o Preparation of the Phosphonium Ylide:

o To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene), add methyl
bromoacetate.

o Heat the mixture under reflux to form the corresponding phosphonium salt.

o After cooling, the salt is collected by filtration, washed with a non-polar solvent (e.qg.,
hexane), and dried.

o The phosphonium salt is then deprotonated using a base (e.g., sodium methoxide) in an
anhydrous solvent (e.g., methanol or DMF) to generate the ylide in situ.

» Wittig Reaction:
o The solution of the generated ylide is cooled in an ice bath.
o Pentanal is added dropwise to the ylide solution with continuous stirring.

o The reaction mixture is allowed to warm to room temperature and stirred for several hours
until completion (monitored by TLC).

o Work-up and Purification:

o The reaction mixture is quenched with water and extracted with an organic solvent (e.qg.,
diethyl ether).
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o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

o The crude product is purified by column chromatography on silica gel to yield pure methyl
(E)-hept-2-enoate.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with
an alcohol in the presence of an acid catalyst.

Experimental Protocol (General):

e Reaction Setup:

o In a round-bottom flask equipped with a reflux condenser, (E)-hept-2-enoic acid is
dissolved in an excess of methanol, which also serves as the solvent.

o A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to
the solution.

e Reaction Execution:

o The reaction mixture is heated to reflux and maintained at this temperature for several
hours. The progress of the reaction is monitored by TLC or GC.

e Work-up and Purification:

o After the reaction is complete, the mixture is cooled to room temperature.

o The excess methanol is removed by rotary evaporation.

o The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a
saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by
washing with brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated to give the crude ester.
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o Further purification can be achieved by distillation under reduced pressure or by column
chromatography.

Analytical Characterization

The structure and purity of synthesized methyl (E)-hept-2-enoate are typically confirmed using
spectroscopic techniques.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl
protons with a coupling constant (J) of approximately 15-16 Hz, confirming the (E)-
stereochemistry. Other expected signals include a singlet for the methoxy protons, and
multiplets for the protons of the butyl chain.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the
two olefinic carbons, the methoxy carbon, and the four carbons of the butyl group.

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight
and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the
molecular ion peak (M*) at m/z = 142. Key fragment ions would arise from the cleavage of the
ester group and the alkyl chain.

The IR spectrum will exhibit a strong absorption band around 1720-1730 cm~* corresponding
to the C=0 stretching of the a,B-unsaturated ester. A band around 1650 cm~1 is characteristic
of the C=C double bond stretching.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the scientific literature regarding the direct
involvement of methyl (E)-hept-2-enoate in biological signaling pathways or its detailed
pharmacological activities. However, a,3-unsaturated esters as a class of compounds are
known to participate in various biological processes. They are often Michael acceptors and can
react with nucleophilic residues in proteins, such as cysteine, which can modulate the function
of enzymes and transcription factors.

Further research is required to elucidate the specific biological targets and mechanisms of
action for methyl (E)-hept-2-enoate, which could unveil its potential in drug development, for
instance, as a covalent modifier of specific protein targets.
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Visualizations
Synthesis Workflow: Wittig Reaction

The following diagram illustrates the general workflow for the synthesis of methyl (E)-hept-2-
enoate via the Wittig reaction.

Caption: Workflow for the synthesis of methyl (E)-hept-2-enoate.

Analytical Workflow: GC-MS Analysis

This diagram outlines the typical workflow for the analysis of a synthesized sample of methyl
(E)-hept-2-enoate using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for the GC-MS analysis of methyl (E)-hept-2-enoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-heptenoate | C8H1402 | CID 5368087 - PubChem [pubchem.ncbi.nim.nih.gov]

2. 38693-91-3|Methyl (E)-hept-2-enoate|BLD Pharm [bldpharm.com]

3. ethyl (E)-2-heptenoate, 54340-72-6 [thegoodscentscompany.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (E)-hept-2-
enoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052130#methyl-e-hept-2-enoate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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